

Unlocking the Potential of 2-Methoxybenzoyl Cyanide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxybenzoyl cyanide**

Cat. No.: **B1590097**

[Get Quote](#)

For Immediate Release

A Forward-Looking Research Prospectus on **2-Methoxybenzoyl Cyanide**, a Scarcely Explored Aromatic Nitrile with Latent Potential in Medicinal Chemistry and Materials Science.

This technical guide serves as a foundational resource for researchers, chemists, and drug development professionals interested in the untapped research avenues of **2-Methoxybenzoyl cyanide** (CAS No. 72371-46-1). While its isomers, particularly the para-substituted analogue, have found applications in various fields, **2-Methoxybenzoyl cyanide** remains a compound of unrealized potential. This document outlines its fundamental properties, proposes a robust synthetic protocol, and explores promising research directions based on its unique structural attributes.

Core Compound Analysis: 2-Methoxybenzoyl Cyanide

2-Methoxybenzoyl cyanide is an aromatic nitrile with the molecular formula $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol. [1] The presence of a methoxy group at the ortho position relative to the benzoyl cyanide moiety is anticipated to significantly influence its chemical reactivity and biological interactions through steric and electronic effects.

Property	Value	Source
CAS Number	72371-46-1	[1] [2]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [2]
Molecular Weight	161.16 g/mol	[1]
IUPAC Name	2-methoxybenzoyl cyanide	[2]
Hazard Statements	H302, H315, H319, H335	[2]

Proposed Synthesis of 2-Methoxybenzoyl Cyanide

While a specific, peer-reviewed synthesis for **2-Methoxybenzoyl cyanide** is not readily available in the literature, a reliable protocol can be adapted from established methods for analogous benzoyl cyanides, such as the synthesis of its para-isomer, p-Methoxybenzoyl cyanide.[\[3\]](#)[\[4\]](#) The proposed method involves the nucleophilic substitution of the chloride in 2-methoxybenzoyl chloride with a cyanide anion.

Experimental Protocol: Synthesis of 2-Methoxybenzoyl Cyanide

Materials:

- 2-Methoxybenzoyl chloride (1 equivalent)[\[5\]](#)[\[6\]](#)
- Sodium cyanide (1.05 equivalents)
- Tetrabutylammonium bromide (catalytic amount)
- Dichloromethane (anhydrous)
- Water (deionized)
- Magnesium sulfate (anhydrous)
- Hexane

Procedure:

- To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoyl chloride and anhydrous dichloromethane.
- Cool the mixture to 0-5 °C using an ice bath.
- In a separate flask, dissolve sodium cyanide in deionized water.
- Slowly add the aqueous sodium cyanide solution to the cooled solution of 2-methoxybenzoyl chloride, maintaining the temperature between 0-5 °C. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be added to facilitate the reaction.
- Stir the biphasic mixture vigorously at 0-5 °C for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and a minimal amount of a more polar solvent, to obtain pure **2-Methoxybenzoyl cyanide**.

Potential Research Areas and Methodologies

The unique substitution pattern of **2-Methoxybenzoyl cyanide** opens up several intriguing avenues for research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The benzoyl cyanide moiety is a versatile pharmacophore that can be transformed into various functional groups, making it an attractive starting point for the synthesis of novel bioactive molecules. The ortho-methoxy group can serve to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives.

3.1.1. Exploration of Cytotoxic Activity

Given that certain substituted acrylonitriles have demonstrated significant cytotoxic effects, with the cyanide moiety being crucial for their activity, it is plausible that derivatives of **2-methoxybenzoyl cyanide** could exhibit anti-cancer properties.[\[7\]](#)

Proposed Research Workflow:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Unlocking the Potential of 2-Methoxybenzoyl Cyanide: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590097#potential-research-areas-for-2-methoxybenzoyl-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com